1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid is a bicyclic heterocyclic compound that features a pyrazole ring fused to a pyridine structure. This compound is notable for its potential biological applications, particularly in medicinal chemistry. It is classified under pyrazolo[4,3-b]pyridines, which are recognized for their diverse pharmacological properties, including anticancer and anti-inflammatory activities.
1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid belongs to the class of heterocyclic compounds, specifically pyrazolo derivatives. These compounds are characterized by their unique structural features, which contribute to their reactivity and biological properties.
The synthesis of 1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid can be achieved through various methods. Two primary synthetic strategies include:
The synthesis often employs one-pot reactions involving multiple components to streamline the process. For instance, a three-component reaction can yield novel derivatives with enhanced properties . The choice of reagents and conditions significantly influences the yield and purity of the final product.
The molecular formula for 1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid is C₇H₅N₃O₂. Its structure includes:
The compound has specific identifiers:
1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions typical of carboxylic acids and heterocycles:
These reactions are crucial for modifying the compound's properties for specific applications.
The reactivity of the carboxylic acid group allows for functionalization that can enhance solubility or biological activity. The conditions under which these reactions occur (e.g., temperature, solvent) can significantly affect the outcome.
The mechanism of action for 1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid largely depends on its interactions with biological targets. Research indicates that derivatives of this compound can act as inhibitors or modulators in various biochemical pathways.
Typically, these compounds may interact with enzymes or receptors involved in cell signaling or metabolic processes. For example, some derivatives have shown potential as positive allosteric modulators of metabotropic glutamate receptors .
Studies have demonstrated that modifications to the structure can lead to significant changes in biological activity, emphasizing the importance of structure-activity relationships in drug design.
1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid is characterized by:
Key chemical properties include:
Relevant data include melting point and boiling point values which are crucial for practical applications in synthesis and formulation .
1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid has several scientific uses:
Research continues to explore its utility in drug discovery and development across various therapeutic areas .
The systematic IUPAC name "1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid" precisely defines the compound’s molecular architecture. The root "pyrazolo[4,3-b]pyridine" indicates a bicyclic heterocyclic system where a pyrazole ring (positions 1,2-diazole) is fused to a pyridine ring (positions 3,4-diazine) at the [4,3-b] bond edges. Here, the pyrazole’s 4,5-bond fuses with the pyridine’s 2,3-bond, creating a planar tricyclic core [4] . The "1H-" prefix specifies the prototropic tautomer where hydrogen resides on the pyrazole nitrogen (N1), not the pyridine nitrogen (N2), as confirmed by computational stability analyses [4]. The suffix "5-carboxylic acid" locates the –COOH group at position 5 of the pyridine ring, a key site for electronic modulation.
Structurally, the compound belongs to π-deficient heterocycles due to the electron-withdrawing nitrogen atoms. Its bicyclic framework imposes planarity, facilitating π-stacking interactions in biological targets. The carboxylic acid group introduces a zwitterionic potential, with predicted pKa values near 4.2 (acidic) and 10.2 (basic, pyridine N) . Key bond lengths (e.g., C5–COOH, ~1.35 Å) and angles derive from X-ray crystallography of analogs, confirming sp² hybridization at C5 [7].
Table 1: Structural Descriptors of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid
Property | Value/Description | Reference |
---|---|---|
Molecular Formula | C₇H₅N₃O₂ | [1] |
Systematic Name | 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid | [1] |
Tautomeric Preference | 1H-tautomer (over 2H) by ~37 kJ/mol | [4] |
Key Functional Groups | Carboxylic acid (C5), Basic pyridine nitrogen | [4] [7] |
SMILES | O=C(C1=CC2=C(NN=C2)C=N1)O | [1] |
Pyrazolo[4,3-b]pyridine chemistry originated in 1908 with Ortoleva’s synthesis of a phenyl-substituted derivative via diphenylhydrazone–iodine cyclization [4]. Early methodologies (pre-1980s) relied on condensation reactions, exemplified by Bülow’s 1911 synthesis of 1-phenyl-3-methyl derivatives using 1,3-diketones and 5-aminopyrazoles under acidic conditions [4]. These routes suffered from low regioselectivity and harsh conditions, limiting structural diversity.
The late 20th century introduced multicomponent reactions (MCRs) and catalyzed cyclizations. Pioneering work by Elguero (1980s) established ring-closure strategies from hydrazine-functionalized pyridines, enabling N1-substitution control [4]. A paradigm shift occurred in 2022 with the advent of nano-magnetic catalysts, such as Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂. This catalyst facilitated solvent-free syntheses at 100°C via cooperative vinylogous anomeric-based oxidation (CVABO), achieving yields >90% and enhanced sustainability [3]. Modern advances include microwave-assisted cyclizations and flow-chemistry approaches, reducing reaction times from hours to minutes [4].
Table 2: Key Milestones in Pyrazolo[4,3-b]pyridine Chemistry
Year | Innovation | Contributor | Impact |
---|---|---|---|
1908 | First synthesis via iodine-mediated cyclization | Ortoleva | Proof of concept for fused ring system |
1911 | Acid-catalyzed condensation with 1,3-diketones | Bülow | Enabled 3-methyl/aryl substitutions |
1985 | Regioselective N1-functionalization protocols | Elguero group | Solved tautomeric contamination issues |
2022 | Nano-MOF-catalyzed CVABO synthesis | Shiri et al. | Achieved solvent-free, high-yield routes |
The carboxylic acid group at C5 profoundly alters the compound’s physicochemical and biological profile. Physicochemically, it enables salt formation (e.g., Na⁺, K⁺ salts) for aqueous solubility enhancement—critical for bioavailability in drug design [4] . The –COOH group also serves as a versatile synthon for derivatization: amide coupling (e.g., with anilines), esterification, or reduction to alcohols, expanding access to libraries for structure-activity relationship (SAR) studies [4] [7].
Biologically, the carboxylic acid engages in directional hydrogen bonding with target proteins. In PPARα agonists, it forms salt bridges with Arg280/Tyr314 residues, driving agonism with EC₅₀ < 100 nM [7]. For kinase inhibitors (e.g., KDR), the ionized carboxylate mimics ATP’s phosphate group, enhancing competitive binding [4]. The acid’s position also tunes electronic distribution: Hammett constants (σₘ = 0.37) indicate moderate electron withdrawal, elevating the pyridine ring’s π-deficiency and favoring nucleophilic substitutions at C4/C6 [6] .
Table 3: Roles of Carboxylic Acid in Pyrazolo[4,3-b]pyridine Derivatives
Role | Mechanism | Application Example |
---|---|---|
Pharmacophore Anchor | H-bonding with catalytic lysine in kinases | KDR kinase inhibitors (IC₅₀ < 50 nM) |
Solubility Modifier | Salt formation in physiological pH | Water-soluble PPARα agonists (logS > −3) |
Electronic Effector | σ-withdrawal increasing ring electrophilicity | Facilitating C6 halogenation for cross-coupling |
Conformational Director | Intramolecular H-bonding with N2 (in analogs) | Stabilizing bioactive conformation in PDE inhibitors |
This structural motif’s versatility underscores its dominance in >46% of bioactive pyrazolopyridines documented in SciFinder, driving continuous innovation in heterocyclic chemistry [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3